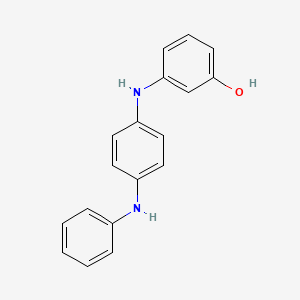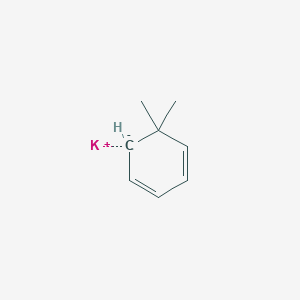
potassium;5,5-dimethylcyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;5,5-dimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 5th position of the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5,5-dimethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene with methylating agents under controlled conditions. One common method includes the reaction of cyclohexadiene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;5,5-dimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the diene into a saturated cyclohexane derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 5,5-dimethylcyclohexane-1,3-dione
Reduction: 5,5-dimethylcyclohexane
Substitution: Halogenated derivatives of 5,5-dimethylcyclohexa-1,3-diene
Applications De Recherche Scientifique
Potassium;5,5-dimethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium;5,5-dimethylcyclohexa-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved may include resonance stabilization and the formation of carbocation intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-dimethylcyclohexane-1,3-dione
- 5,6-dimethyl-1,3-cyclohexadiene
- 4,4-dimethylcyclohexane-1,3-dione
Uniqueness
Potassium;5,5-dimethylcyclohexa-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Compared to other similar compounds, it may exhibit different reactivity profiles in electrophilic addition and substitution reactions, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
82360-21-2 |
|---|---|
Formule moléculaire |
C8H11K |
Poids moléculaire |
146.27 g/mol |
Nom IUPAC |
potassium;5,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H11.K/c1-8(2)6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 |
Clé InChI |
MPFWVDDBTDRUEY-UHFFFAOYSA-N |
SMILES canonique |
CC1([CH-]C=CC=C1)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
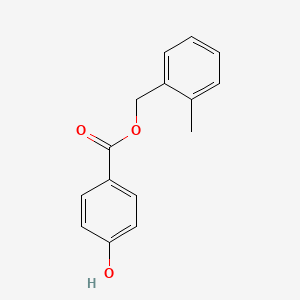
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
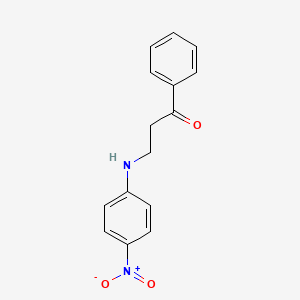
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
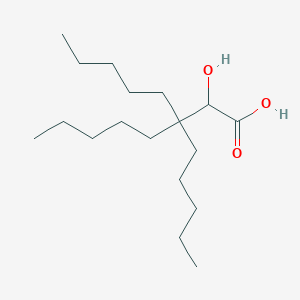
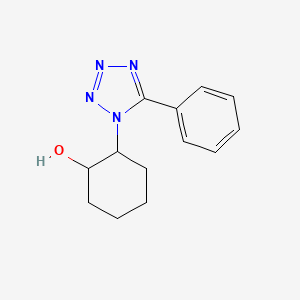
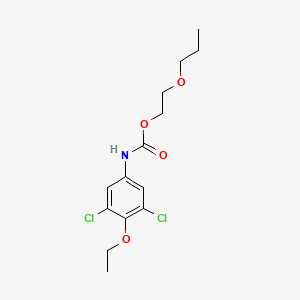
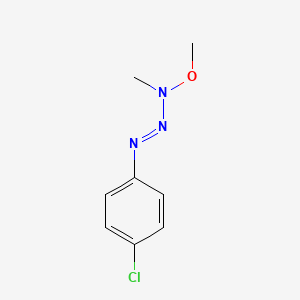

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)

